Artemisinic aldehyde

Description

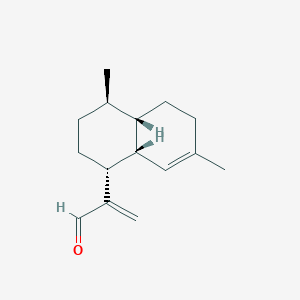

Structure

3D Structure

Properties

IUPAC Name |

2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-10-4-6-13-11(2)5-7-14(12(3)9-16)15(13)8-10/h8-9,11,13-15H,3-7H2,1-2H3/t11-,13+,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAPNGMAOHQQFJ-UNQGMJICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC(=C2)C)C(=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Metabolic Engineering of Artemisinic Aldehyde

Elucidation of the Enzymatic Steps Leading to Artemisinic Aldehyde Formation

The formation of artemisininic aldehyde from its isoprenoid precursors involves several distinct enzymatic steps, primarily occurring in the glandular secretory trichomes of Artemisia annua. researchgate.net

Precursor Isoprenoid Pathways and Metabolic Flux Control (e.g., MEP and MVA pathways, Farnesyl Diphosphate)

In plants, IPP and DMAPP are synthesized via two independent pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.orgnih.govbioone.orgnih.govacademicjournals.org While the MVA pathway is traditionally considered the primary source for sesquiterpenes like artemisinin (B1665778), evidence suggests that the MEP pathway also contributes to the IPP pool used in artemisinin biosynthesis, indicating potential crosstalk between the two pathways. nih.govbioone.orgacademicjournals.orgtandfonline.com

Farnesyl diphosphate (B83284) (FPP), a 15-carbon precursor (a sesquiterpene), is formed by the condensation of two molecules of IPP and one molecule of DMAPP, catalyzed by farnesyl diphosphate synthase (FPS). nih.govmaxapress.com FPP serves as a crucial branch point, leading to the synthesis of various sesquiterpenes, including those in the artemisinin pathway. nih.govoup.com

Metabolic flux control in these upstream pathways is a target for metabolic engineering to enhance artemisinin production. For instance, overexpression of key enzymes in the MVA pathway, such as HMG-CoA reductase (HMGR), has been shown to increase artemisinin content in A. annua. maxapress.comoup.com Similarly, engineering the MEP pathway by overexpressing enzymes like DXR can also lead to higher artemisinin production. pomics.com

Role of Amorpha-4,11-diene Synthase (ADS) in Initial Cyclization

The first committed step in the artemisinin biosynthetic pathway is the cyclization of FPP to amorpha-4,11-diene. bioone.orgoup.comfrontiersin.orgnih.govnih.govwikipedia.orgwur.nlresearchgate.netresearchgate.net This reaction is catalyzed by the enzyme amorpha-4,11-diene synthase (ADS). oup.comfrontiersin.orgnih.govnih.govwikipedia.orgresearchgate.netresearchgate.netuniprot.orgacs.org ADS is a key enzyme and its activity is considered a rate-limiting step in the pathway. oup.comwikipedia.org The enzyme is primarily found and highly expressed in the glandular secretory trichomes of A. annua. researchgate.netpomics.comcdnsciencepub.com

Successive Oxidation Steps Catalyzed by Cytochrome P450 Monooxygenases (CYP71AV1)

Following the formation of amorpha-4,11-diene, a series of oxidation steps occur, primarily catalyzed by the cytochrome P450 monooxygenase CYP71AV1. oup.compomics.comfrontiersin.orgnih.govresearchgate.netcdnsciencepub.comnih.govbvsalud.orgresearchgate.netresearchgate.netigem.orgtandfonline.comtandfonline.com This enzyme is also known as amorphadiene (B190566) oxidase (AMO). frontiersin.orgnih.gov CYP71AV1 is a multifunctional enzyme capable of catalyzing multiple oxidation reactions. pomics.comcdnsciencepub.com In the pathway leading towards artemisininic acid, CYP71AV1 catalyzes the three-step oxidation of amorpha-4,11-diene, proceeding through artemisinic alcohol and then to artemisinic aldehyde, and finally to artemisinic acid. oup.comfrontiersin.orgnih.govresearchgate.netcdnsciencepub.comnih.govtandfonline.comtandfonline.com While CYP71AV1 can catalyze the conversion of artemisinic alcohol to artemisinic aldehyde, other enzymes also contribute to this step. cdnsciencepub.comnih.govresearchgate.net CYP71AV1 requires the assistance of cytochrome P450 reductase (CPR) for its activity. pomics.comresearchgate.net

Contribution of Alcohol Dehydrogenase (ADH1) Activity

An alcohol dehydrogenase, specifically ADH1, has been identified in A. annua and plays a role in the oxidation of artemisinic alcohol to artemisinic aldehyde. bioone.orgfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.net While CYP71AV1 can perform this conversion, ADH1 is also involved and its specificity and high expression in glandular trichomes suggest it is a significant contributor to artemisininic aldehyde biosynthesis. cdnsciencepub.comnih.govresearchgate.net

Artemisinic aldehyde stands at a branch point in the pathway. nih.gov It can be further oxidized to artemisinic acid, a side product, or reduced to dihydroartemisinic aldehyde, which is a precursor to dihydroartemisinic acid, the immediate precursor to artemisinin. researchgate.netoup.comcdnsciencepub.comnih.govnih.govmdpi.comresearchgate.netnih.gov

Genetic and Transcriptional Regulation of Artemisinic Aldehyde Biosynthesis

The biosynthesis of artemisininic aldehyde is tightly regulated at the genetic and transcriptional levels, primarily controlling the expression of the key enzymes involved in the pathway.

Identification and Characterization of Key Genes (e.g., ADS, CYP71AV1, ADH1)

Key genes encoding the enzymes in the artemisinin biosynthetic pathway, including ADS, CYP71AV1, and ADH1, have been identified and characterized. nih.govresearchgate.netcdnsciencepub.comresearchgate.netresearchgate.netmdpi.comnih.gov The expression levels of these genes are crucial determinants of the metabolic flux towards artemisininic aldehyde and subsequent products.

Studies have investigated the tissue-specific expression of these genes, particularly their high expression in the glandular secretory trichomes where artemisinin biosynthesis occurs. researchgate.netpomics.comcdnsciencepub.comresearchgate.net Transcriptomic data analysis has provided insights into the relative expression levels of ADS, CYP71AV1 (including proposed copies like AMOHAP and AMOLAP), and ADH1 in different tissues. nih.gov

Transcription factors play a significant role in regulating the expression of these biosynthetic genes. For example, transcription factors like AabHLH1 and AaWRKY1 have been shown to positively influence the expression of ADS and CYP71AV1, leading to increased artemisinin production. researchgate.net The promoters of ADS and CYP71AV1 contain regulatory elements, such as E-box elements, which are binding sites for transcription factors. researchgate.net

Metabolic engineering strategies often involve manipulating the expression of these key genes to enhance artemisininic aldehyde and ultimately artemisinin production. Overexpression of ADS has been shown to increase the content of not only artemisinin but also artemisinic acid and dihydroartemisinic acid. mdpi.com Similarly, overexpression of CYP71AV1 and its reductase partner CPR can also boost artemisinin accumulation. pomics.com The expression of ADH1 is also a target for manipulation to potentially steer the metabolic flux at the artemisinic alcohol to artemisininic aldehyde step. researchgate.netnih.gov

Furthermore, the expression of these genes can be influenced by environmental factors, such as light. Studies have shown that red and blue light can promote the expression of ADS and CYP71AV1 genes, leading to increased artemisinin accumulation. researchgate.net

Role of Transcription Factors and Regulatory Elements in Gene Expression

The expression of genes involved in artemisinin biosynthesis, including those leading to artemisinin aldehyde, is tightly regulated by various transcription factors. These regulatory proteins bind to specific cis-acting elements in the promoter regions of biosynthetic genes, influencing their transcription rates. Transcription factors belonging to families such as AP2/ERF, bHLH, MYB, and WRKY have been implicated in regulating artemisinin biosynthesis. nih.gov

For instance, AP2/ERF transcription factors like AaERF1 and AaERF2 have been shown to directly bind to the promoters of ADS and CYP71AV1, positively regulating their expression. frontiersin.org Another AP2/ERF factor, AaORA, also increases artemisinin content by improving the mRNA levels of biosynthetic genes. frontiersin.org Basic helix-loop-helix (bHLH) transcription factors, such as AaMYC2, are positive regulators that bind to G-box-like motifs in the promoters of CYP71AV1 and DBR2. frontiersin.orgfrontiersin.org Conversely, other bHLH factors like AabHLH2 and AabHLH3 have been identified as negative regulators of artemisinin biosynthesis, potentially by competing with positive regulators for binding sites. frontiersin.org MYB transcription factors, such as AaMYB1, connect gibberellin signaling with artemisinin biosynthesis, while AaMYB121 has been shown to directly bind to promoter motifs of DBR2 and ALDH1, triggering their transcriptional initiation and increasing dihydroartemisinic acid and artemisinin levels. nih.govscilit.com WRKY transcription factors like AaWRKY1 and AaGSW1 also play important roles in modulating artemisinin content. nih.gov SPL transcription factors, such as AaSPL2, have also been found to positively regulate artemisinin biosynthesis. frontiersin.org

Plant hormones, particularly jasmonic acid (JA), abscisic acid (ABA), and salicylic (B10762653) acid (SA), are also known to positively affect artemisinin biosynthesis in A. annua by influencing the activity of these transcription factors and the expression of biosynthetic genes. nih.govfrontiersin.orgnih.gov JA can activate transcription factors that bind to promoters of biosynthetic genes, and it can also increase trichome density where artemisinin is synthesized. nih.govfrontiersin.org ABA can activate transcription factor AaBZIP1, which directly regulates artemisinin accumulation. nih.gov SA enhances the expression levels of ADS and increases the content of artemisinin and its precursors, although the exact mechanism is still being studied. nih.gov

Influence of Environmental Stimuli on Biosynthetic Gene Expression

Environmental factors significantly impact the growth of Artemisia annua and the biosynthesis of artemisinin and its precursors. These factors can influence the expression levels of genes in the biosynthetic pathway and affect the accumulation of secondary metabolites.

Temperature is a major environmental factor. Low-temperature treatment (e.g., 4°C for 12 to 48 hours) has been reported to increase artemisinin content compared to control conditions. nih.gov Conversely, high temperatures can slow vegetative growth, which is not conducive to artemisinin synthesis and accumulation. researchgate.netmdpi.com

Light quality and intensity also play a crucial role. Light strongly upregulates the expression of key artemisinin biosynthesis genes, including AaADS, AaCYP71AV1, AaDBR2, and AaALDH1, leading to increased artemisinin biosynthesis. frontiersin.org Red and blue light have been shown to result in higher artemisinin content compared to white light by enhancing the expression levels of relevant genes and transcription factors. frontiersin.org UV-B light has also been reported to increase glandular trichome density, although its effect on artemisinin concentration can vary. frontiersin.org

Other environmental factors such as chilling stress, salinity stress, elicitation, irradiation, water stress, soil types, and humidity have also been shown to affect artemisinin production. nih.gov Moderate salinity stress, for instance, can improve artemisinin content. nih.gov Wounding treatment has also been observed to increase artemisinin content and upregulate the expression of key genes in the pathway, suggesting a link between artemisinin biosynthesis and stress responses. diva-portal.org

Metabolic Engineering Strategies for Artemisinic Aldehyde Production

Due to the low natural abundance of artemisinin in A. annua (typically 0.1–0.8%) mdpi.comnih.gov and the high cost of chemical synthesis, metabolic engineering has become a crucial approach to enhance the production of artemisinin and its precursors like artemisinin aldehyde. mdpi.comresearchgate.net

Overexpression and Gene Stacking in Artemisia annua

One strategy involves overexpressing key genes within the artemisinin biosynthetic pathway in A. annua itself. Overexpression of individual genes such as HMGR (involved in the MVA pathway) mdpi.comnih.govnih.gov, FPS (farnesyl diphosphate synthase) mdpi.comnih.gov, ADS mdpi.comnih.gov, CYP71AV1 nih.gov, and DBR2 mdpi.comnih.gov has shown promising results in increasing artemisinin content. For example, overexpression of HMGR from Catharanthus roseus in A. annua increased artemisinin content. mdpi.com Overexpression of DBR2 significantly improved artemisinin content by 1.59–2.26 times compared to controls. nih.gov

Gene stacking, the simultaneous overexpression of multiple genes in the pathway, has proven even more effective. Stacked overexpression of FPS, CYP71AV1, and CPR (cytochrome P450 reductase) genes resulted in a 3.6-fold higher artemisinin content compared to control plants. nih.govsepax-tech.com.cnresearchgate.net Simultaneous overexpression of AaHMGR, AaFPS, and AaDBR2 significantly improved artemisinin yield, with one transgenic line showing a content of 32 mg/g (DW). nih.gov Reconstructing the artemisinin biosynthetic pathway and enhancing glandular secretory trichome formation has also led to increased artemisinin production. nih.gov

Another approach is to downregulate genes involved in competing metabolic pathways that also utilize FPP as a precursor, such as the pathways leading to squalene (B77637) (for sterols) or other sesquiterpenes like β-caryophyllene. Downregulation of squalene synthase (SQS) or β-caryophyllene synthase (CPS) has resulted in increased artemisinin content by diverting FPP towards artemisinin biosynthesis. mdpi.comnih.gov

| Gene Overexpressed in A. annua | Effect on Artemisinin Content (Fold Increase or Specific Yield) | Reference |

| CrHMGR | Increased artemisinin content (22.5–38.9%) | nih.gov |

| AaFPS | 3.6-fold higher artemisinin content | nih.gov |

| AaDBR2 | 1.59–2.26 times increase | nih.gov |

| FPS, CYP71AV1, CPR (stacked) | 3.6-fold higher (2.9 mg/g FW) | nih.govsepax-tech.com.cnresearchgate.net |

| AaHMGR, AaFPS, AaDBR2 (stacked) | Up to 32 mg/g (DW) | nih.gov |

Heterologous Production in Microbial Hosts (e.g., Saccharomyces cerevisiae, Escherichia coli)

Producing artemisinin precursors, including artemisinin aldehyde, in heterologous microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli has emerged as a promising alternative to plant extraction. mdpi.comresearchgate.netnih.gov These microorganisms offer advantages such as rapid growth, scalability, and ease of genetic manipulation.

Engineered S. cerevisiae and E. coli strains have been developed to produce high levels of artemisinin precursors, particularly artemisinic acid. By introducing and optimizing the expression of genes from the artemisinin pathway, including those for FPP synthesis (MVA pathway), ADS, CYP71AV1, and CPR, these microbes can effectively convert simple carbon sources into the desired compounds. mdpi.comnih.gov Artemisinic acid produced in these microbial systems can then be chemically converted to artemisinin. nih.gov

Production levels in engineered S. cerevisiae have reached significant titers, with one optimized fermentation process yielding 25 g/L of artemisinic acid. mdpi.com Engineered E. coli strains have also achieved high production levels, with one strain producing 105 mg/L of artemisinin acid. nih.gov Efforts are ongoing to further increase flux through the engineered pathways in both hosts through various optimization strategies. researchgate.netnih.gov

Engineering in Alternative Plant Systems (e.g., Nicotiana spp., Physcomitrella patens)

Besides Artemisia annua, other plant systems are being explored for heterologous production of artemisinin and its precursors. Nicotiana species (tobacco) and the moss Physcomitrella patens have been investigated as alternative platforms. mdpi.comfrontiersin.orgmpg.de

Nicotiana benthamiana has been widely used for transient expression of artemisinin biosynthetic pathway genes. frontiersin.orgmpg.de While stable expression in Nicotiana tabacum has also been achieved, the artemisinin yield has been relatively low compared to A. annua. frontiersin.orgmdpi.com Expression of ADS in N. tabacum resulted in increased production of amorpha-4,11-diene. frontiersin.org Transferring multiple artemisinin biosynthesis genes into Nicotiana cell cultures has also resulted in the production of artemisinin at varying levels. mdpi.com

Physcomitrella patens, a moss, is another promising host due to its efficient homologous recombination and sequenced genome, making genetic engineering more straightforward. frontiersin.orgresearchgate.net The five genes involved in artemisinin biosynthesis have been engineered into P. patens, resulting in the production of artemisinin. researchgate.netnih.gov This system offers a potentially sustainable and scalable production platform. researchgate.netnih.gov

| Alternative Plant System | Engineered Genes | Produced Compound | Production Level | Reference |

| Nicotiana tabacum | ADS | Amorpha-4,11-diene | Increased production | frontiersin.org |

| Nicotiana tabacum cell cultures | 5 MVA and artemisinin pathway genes | Artemisinin | 0.48–6.8 μg/g | mdpi.com |

| Nicotiana tabacum leaf cells | ADS, AMO, DBR2, ALDH1 | Artemisinic alcohol | 0.01 mg/g | mdpi.com |

| Physcomitrella patens | 5 artemisinin biosynthesis genes | Artemisinin | 0.21 mg/g (after 3 days) | mdpi.com |

Optimization of Bioreactor and Fermentation Conditions for Enhanced Yield

For heterologous production in microbial hosts, optimizing bioreactor and fermentation conditions is critical for maximizing the yield of artemisinin precursors like artemisinin aldehyde or artemisinic acid. Factors such as nutrient availability, temperature, pH, and dissolved oxygen levels can significantly influence microbial growth and the efficiency of the engineered biosynthetic pathway.

Studies have shown that modifying bioreactor and fermentation conditions, such as restricting glucose and ammonia (B1221849) levels, can increase the production of amorpha-4,11-diene in engineered E. coli. jrespharm.com Optimization of fermentation processes in engineered S. cerevisiae has been instrumental in achieving high titers of artemisinic acid. mdpi.com Continuous efforts in optimizing these parameters are crucial for improving the economic viability of microbial production of artemisinin precursors.

Chemical Synthesis and Derivatization Strategies for Artemisinic Aldehyde

Total Synthesis Approaches to the Artemisinic Aldehyde Core Structure

Total synthesis of complex natural products like artemisinin (B1665778), and by extension, its intermediates such as artemisininic aldehyde, often involves intricate strategies to build the core molecular structure with the correct stereochemistry. While many total syntheses of artemisinin have been reported, often artemisininic acid or dihydroartemisininic acid are targeted as late-stage intermediates, which are then converted to artemisinin. google.comthieme-connect.commdpi.com The synthesis of artemisininic aldehyde itself as a primary target in total synthesis is less commonly the sole focus, but methodologies developed for the artemisinin skeleton are relevant.

Stereoselective and Enantioselective Synthesis Methodologies

Stereoselective and enantioselective approaches are crucial in the synthesis of artemisininic aldehyde due to the presence of multiple stereocenters in its structure. Strategies often involve asymmetric reactions to control the configuration of these centers. For instance, asymmetric conjugate addition and allylation have been employed in the synthesis of intermediates leading to the artemisinin core. thieme-connect.comresearchgate.netresearchgate.net The development of catalytic chemo- and diastereoselective hydrosilylation has also been explored to convert amorphadiene (B190566) to dihydroartemisininic aldehyde, highlighting the importance of controlling stereochemistry in these synthetic routes. acs.org

Exploration of Novel Reaction Sequences and Catalysis

Novel reaction sequences and catalysis are continuously explored to improve the efficiency and yield of synthesizing the artemisinin skeleton. One approach involves the use of a one-pot conjugate addition/alkylation sequence. google.comgoogle.com Another strategy has focused on a [4+2] reaction between an α,β-unsaturated aldehyde (a structural motif present in artemisininic aldehyde) and a silyl (B83357) ketene (B1206846) acetal (B89532) to form a key intermediate. google.commdpi.comgoogle.com The use of specific catalysts, such as dialkylaluminum chloride salts for [4+2] reactions or ammonium (B1175870) molybdate (B1676688) for oxidative rearrangements, demonstrates the role of catalysis in facilitating these complex transformations. google.commdpi.comgoogle.com Furthermore, chemoenzymatic approaches, utilizing enzymes like amorphadiene synthase with modified substrates, represent a novel direction in synthesizing intermediates like dihydroartemisininic aldehyde. nih.gov

Semi-synthetic Transformations Involving Artemisinic Aldehyde

Semi-synthetic routes to artemisinin often involve utilizing artemisininic acid, which is more abundant in Artemisia annua than artemisinin, as a starting material. Artemisinic aldehyde plays a role as an intermediate in the metabolic pathways within the plant and in some semi-synthetic strategies.

Oxidation of Artemisinic Alcohol to Artemisinic Aldehyde

The oxidation of artemisininic alcohol to artemisininic aldehyde is a key step in the biosynthetic pathway of artemisinin in Artemisia annua. This transformation can be catalyzed by enzymes such as alcohol dehydrogenase 1 (ADH1) and the cytochrome P450 enzyme CYP71AV1. nih.govresearchgate.netnih.gov CYP71AV1 is a multifunctional enzyme capable of oxidizing amorpha-4,11-diene to artemisininic alcohol, and further oxidizing artemisininic alcohol to artemisininic aldehyde and then artemisininic acid. nih.govresearchgate.netcdnsciencepub.com In in vitro assays, CYP71AV1 has shown oxidase activity on artemisininic alcohol, producing artemisininic aldehyde. cdnsciencepub.com Chemically, the oxidation of primary alcohols to aldehydes can be achieved using various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or chromium trioxide, often with careful control to prevent over-oxidation to the carboxylic acid. saskoer.casavemyexams.comlibretexts.orgorganic-chemistry.org Pyridinium chlorochromate has been used to obtain dihydroartemisininic aldehyde from dihydroartemisininic alcohol in laboratory settings. cdnsciencepub.com

Reduction of Artemisinic Aldehyde to Dihydroartemisininic Aldehyde by DBR2

Artemisinic aldehyde serves as a substrate for the enzyme artemisininic aldehyde Δ11(13) reductase (DBR2) in Artemisia annua. researchgate.netnih.govnih.govsemanticscholar.orgnih.govwikipedia.org DBR2 catalyzes the reduction of the C11-C13 double bond in artemisininic aldehyde, leading to the formation of dihydroartemisininic aldehyde. researchgate.netnih.govnih.govnih.govwikipedia.org This enzymatic step is significant as dihydroartemisininic aldehyde is considered a direct precursor to dihydroartemisininic acid, which can then be converted to artemisinin. researchgate.netnih.govcdnsciencepub.com The activity of DBR2 is important for directing metabolic flux towards artemisinin biosynthesis. nih.govsemanticscholar.orgnih.gov Studies have shown that overexpression of the DBR2 gene in transgenic A. annua can enhance the biosynthesis of artemisinin and its related metabolites. nih.gov DBR2 is relatively specific for artemisininic aldehyde, although it can show some activity on other small α,β-unsaturated carbonyl compounds. semanticscholar.org

Here is a table summarizing the enzymatic reduction of Artemisinic Aldehyde by DBR2:

| Enzyme | Substrate | Product | Reaction Type | Key Feature |

| DBR2 | Artemisinic aldehyde | Dihydroartemisininic aldehyde | Reduction | Reduces the Δ11(13) double bond. researchgate.netnih.govnih.govwikipedia.org |

Oxidation of Artemisinic Aldehyde to Artemisinic Acid by ALDH1 and CYP71AV1

Artemisinic aldehyde can be oxidized to artemisininic acid by certain enzymes present in Artemisia annua. Aldehyde dehydrogenase 1 (ALDH1) is an enzyme that catalyzes the NAD(P)-dependent oxidation of artemisininic aldehyde to artemisininic acid. nih.govresearchgate.netnih.govcdnsciencepub.comsemanticscholar.org ALDH1 is highly expressed in the glandular secretory trichomes of A. annua, suggesting its role in artemisinin biosynthesis. cdnsciencepub.comsemanticscholar.org The cytochrome P450 enzyme CYP71AV1 is also capable of oxidizing artemisininic aldehyde to artemisininic acid, in addition to its activity on artemisininic alcohol. nih.govresearchgate.netcdnsciencepub.com While CYP71AV1 can perform this oxidation, ALDH1 is also a significant enzyme in this conversion step within the plant's metabolic pathway. nih.govresearchgate.net

Here is a table summarizing the enzymatic oxidation of Artemisinic Aldehyde:

| Enzyme | Substrate | Product | Reaction Type | Notes |

| ALDH1 | Artemisinic aldehyde | Artemisinic acid | Oxidation | NAD(P)-dependent; highly expressed in glandular trichomes. nih.govresearchgate.netnih.govcdnsciencepub.comsemanticscholar.org |

| CYP71AV1 | Artemisinic aldehyde | Artemisinic acid | Oxidation | Also oxidizes artemisininic alcohol. nih.govresearchgate.netcdnsciencepub.com |

Design and Synthesis of Novel Artemisinic Aldehyde Analogues and Derivatives

The design and synthesis of novel artemisininic aldehyde analogues and derivatives are driven by the desire to explore the chemical space around the artemisinin scaffold. This exploration aims to identify compounds with enhanced biological activity, altered pharmacokinetic profiles, or novel mechanisms of action. Strategies involve targeted structural modifications and rational design approaches. mdpi.com

Structural Modification at the Aldehyde Moiety

Specific to artemisininic aldehyde, modifications at the aldehyde moiety can involve reactions leading to imines, oximes, or hydrazones by reaction with amines, hydroxylamines, or hydrazines, respectively. uni-konstanz.deresearchgate.net These transformations can introduce new functional groups and change the electronic and steric properties near this part of the molecule. For example, the formation of hydrazone derivatives has been explored for the analysis and characterization of aldehydes. uni-konstanz.denih.gov

Another approach involves the use of aldehyde tags in the modification of biomolecules, demonstrating the versatility of the aldehyde group in forming stable linkages with appropriate reagents. lbl.govnih.gov While this specific application relates to protein modification, the underlying chemical principles of aldehyde reactivity are relevant to the derivatization of small molecules like artemisininic aldehyde.

Rational Design for Exploring Chemical Space

Rational design in the context of artemisininic aldehyde derivatives involves using structural information and understanding of structure-activity relationships to guide the synthesis of new compounds. This approach aims to systematically explore the chemical space around the artemisininic aldehyde scaffold rather than relying solely on random synthesis and screening. mdpi.commpg.de

Strategies for rational design can include:

Bioisosteric Replacement: Substituting the aldehyde group or other parts of the molecule with functional groups that have similar physical or chemical properties but potentially different biological effects.

Scaffold Hopping: Designing compounds that retain the core biological activity but possess a different structural scaffold, potentially leading to improved properties.

Fragment-Based Design: Utilizing fragments of the artemisininic aldehyde structure or known active fragments and combining them to create novel derivatives. scielo.br

Computational Approaches: Employing computational tools such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and generative deep learning to predict the properties of potential derivatives and guide their synthesis. mpg.dechemrxiv.org These methods can help navigate the vast chemical space and prioritize the synthesis of compounds with a higher probability of possessing desired characteristics. mpg.de

The exploration of chemical space through rational design and targeted synthesis allows for the generation of diverse libraries of artemisininic aldehyde analogues and derivatives. mdpi.com This systematic approach increases the likelihood of discovering compounds with improved efficacy, reduced toxicity, or novel therapeutic applications.

Biological Activities and Molecular Mechanisms of Artemisinic Aldehyde Non Clinical / in Vitro / Animal Models

In Vitro Cellular Activity Profiles (e.g., Antiproliferative, Anti-inflammatory)

Studies investigating the in vitro cellular activity profiles of artemisininic aldehyde and related aldehyde compounds have explored their effects on cell viability, proliferation, and inflammatory responses. Aldehydes, in general, are known for their reactivity and ability to interact with biological molecules, which can lead to various cellular effects, including cytotoxicity and modulation of cellular processes unifi.itpatsnap.comnih.gov.

Assessment of Cytotoxicity in Various Cell Lines

The cytotoxicity of aldehyde compounds, including those structurally related to artemisininic aldehyde, has been assessed in various cell lines. For instance, studies on other aldehyde derivatives have shown cytotoxic effects in cancer cell lines such as human breast adenocarcinoma (MCF-7), human lung adenocarcinoma (A549), human prostate cancer (PC3), and human adenocarcinoma (HT-29) cells researchgate.net. The level of cytotoxicity can vary depending on the specific aldehyde structure and the cell line tested researchgate.net. Some studies have also evaluated the toxicity of compounds on normal cells to assess selectivity researchgate.netmdpi.com. For example, certain pyrrole (B145914) hydrazones, synthesized by condensation with pyrrole aldehydes, demonstrated antiproliferative activity in both tumor (SH-4 melanoma) and non-tumor (HaCaT keratinocytes) cell lines, with varying selectivity indices mdpi.com.

Interactive Table 1: Examples of Cytotoxicity Data for Related Aldehyde Derivatives in Various Cell Lines

| Compound Type | Cell Line | IC50 Value (µM) | Selectivity Index | Source |

| Pyrrole Hydrazone 1C | SH-4 | 44.63 ± 3.51 | 3.83 | mdpi.com |

| Pyrrole Hydrazone 1D | HaCaT | 11.03 ± 0.42 | - | mdpi.com |

| Chalcone derivative I | MCF-7 | 5.25 - 14.49 mg/mL | - | researchgate.net |

| MSN-CHO (with 3-hydroxychalcone) | AGS, MCF-7 | 12.93 - 22.30 | - | researchgate.net |

Note: IC50 values and units vary across studies and compound types. Selectivity index is the ratio of IC50 in normal cells to IC50 in cancer cells.

While direct cytotoxicity data specifically for artemisininic aldehyde on a wide range of cell lines is less extensively documented in the provided search results compared to its role in biosynthesis, the general understanding of aldehyde reactivity and the studies on related compounds suggest a potential for cellular effects.

Modulation of Cellular Processes (e.g., Cell Cycle, Apoptosis)

Aldehydes and their derivatives have been shown to modulate key cellular processes, including the cell cycle and apoptosis. Induction of apoptosis is a favorable outcome in cancer therapy as it minimizes adverse effects compared to other forms of cell death like necrosis mdpi.com. Studies on other compounds containing aldehyde functionalities or derived from aldehyde reactions have demonstrated the ability to induce apoptosis and influence cell cycle progression mdpi.commdpi.comresearchgate.netnih.govfrontiersin.orgmdpi.com.

For instance, a marine diatom-derived aldehyde, 2-trans-4-trans-decadienal (DD), was found to induce apoptosis in copepod and sea urchin embryos, evidenced by DNA fragmentation nih.gov. This effect was linked to the presence of the aldehyde group and α,β-unsaturation nih.gov. In the context of cancer research, some artemisinin-isatin hybrids, which are structurally related to artemisinin (B1665778) precursors, have shown antiproliferative activity against breast cancer cells (MCF-7) by arresting the cell cycle at the G2/M phase and inducing apoptosis in a dose-dependent manner researchgate.net. Similarly, certain pyrrole hydrazones have been shown to induce apoptosis and cause cell cycle arrest in the S phase in melanoma cells mdpi.com.

The induction of apoptosis can occur through various pathways, including caspase-dependent and caspase-independent mechanisms nih.govmdpi.com. Some natural products are known to induce apoptosis in tumor cells by targeting specific signaling pathways frontiersin.org.

Aldehydes can also contribute to anti-inflammatory activity. nih.gov Extracts containing terpenoids, including those found in Artemisia annua, have shown anti-inflammatory properties by inhibiting mediators like PGE2, NO, TNF-α, and IL-6 production in LPS-stimulated macrophages mdpi.com. Artemisia annua extracts in ethanol, which contain artemisinin and other derivatives, have exhibited a greater ability to block the inflammatory response induced by lipopolysaccharide (LPS) mdpi.com. The anti-inflammatory action of Artemisia annua derivatives has been linked to the inhibition of pathways such as mitogen-activated protein kinase (MAPK) and nuclear factor kappa-B (NF-κB), as well as the inhibition of Toll-Like Receptor (TLR4 and TLR9) expression mdpi.com.

Biochemical and Molecular Mechanisms of Action

The biochemical and molecular mechanisms by which artemisininic aldehyde and related compounds exert their effects involve interactions with enzymes, proteins, and signaling pathways.

Enzyme Inhibition and Activation Studies

Artemisinic aldehyde is a substrate for enzymes involved in artemisinin biosynthesis, such as artemisininic aldehyde Δ11(13) reductase (DBR2) and aldehyde dehydrogenase 1 (ALDH1) nih.govresearchgate.net. DBR2 catalyzes the reduction of artemisininic aldehyde to dihydroartemisinic aldehyde nih.govresearchgate.net. ALDH1 can oxidize artemisininic aldehyde to artemisininic acid nih.govcdnsciencepub.com. Studies have characterized the activity of these enzymes with artemisininic aldehyde as a substrate, determining kinetic parameters cdnsciencepub.com. For example, recombinant ALDH1 showed activity on artemisininic aldehyde, with specific kinetic constants cdnsciencepub.com.

Beyond its role as an enzymatic substrate in its own metabolic pathway, the potential of artemisininic aldehyde or its derivatives to inhibit or activate other enzymes, particularly those involved in disease pathways, is an area of investigation for related aldehyde compounds. Aldehyde inhibitors are known to interact with the carbonyl group of aldehydes, preventing them from participating in reactions, often by forming covalent or non-covalent interactions patsnap.com. Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that detoxify aldehydes, and their modulation has therapeutic implications patsnap.commdpi.comhaematologica.org. For instance, activation of ALDH2 by compounds like Alda-1 has shown protective effects against aldehyde-induced cell death and inflammation in animal models and in vitro studies frontiersin.orgnih.gov. Conversely, inhibiting specific ALDH isoforms, such as ALDH1A3, is being explored as a strategy to hinder cancer cell growth and invasiveness mdpi.com.

Protein Target Identification and Ligand Binding Characterization

Identifying specific protein targets is crucial to understanding the molecular mechanisms of bioactive compounds. While direct protein targets of artemisininic aldehyde outside of its biosynthetic enzymes are still being elucidated, studies on related compounds provide insights into potential interaction mechanisms. Reactive aldehydes, in general, can covalently modify proteins and lipids, influencing protein function unifi.itnih.gov.

In the context of artemisinin biosynthesis, artemisininic aldehyde interacts with enzymes like DBR2 and ALDH1 nih.govresearchgate.netcdnsciencepub.com. DBR2 is a member of the enoate reductase family nih.gov. ALDH1 is an aldehyde dehydrogenase homologue cdnsciencepub.com. These enzymes represent specific protein targets for artemisininic aldehyde in the plant.

For aldehyde compounds with anti-inflammatory activity, potential protein targets include enzymes and receptors involved in inflammatory pathways, such as MAPK, NF-κB, and TLRs, which are modulated by Artemisia annua derivatives mdpi.com.

Investigation of Signal Transduction Pathway Modulation

Bioactive compounds can exert their effects by modulating signal transduction pathways, which are crucial for relaying signals within cells and controlling cellular responses khanacademy.orgnih.gov. Investigations into the mechanisms of artemisininic aldehyde or its derivatives include exploring their impact on these pathways.

As mentioned earlier, the anti-inflammatory effects of Artemisia annua derivatives, which include artemisininic aldehyde and its metabolic products, have been linked to the inhibition of the MAPK and NF-κB signaling pathways mdpi.com. These pathways play critical roles in regulating inflammatory responses and are also implicated in other cellular processes, including cell proliferation and survival nih.gov.

Furthermore, the induction of apoptosis by aldehyde compounds can involve the modulation of signaling cascades that lead to the activation of caspases or trigger caspase-independent cell death mechanisms mdpi.comnih.govmdpi.com. For example, oxidative stress induced by certain treatments can lead to mitochondrial dysfunction and activation of the cytochrome c/caspase 3 pathway, resulting in apoptosis mdpi.com.

Preclinical In Vivo Studies in Animal Models

Preclinical in vivo studies utilizing animal models are crucial for evaluating the potential therapeutic efficacy and understanding the pharmacodynamic properties of drug candidates before human trials. These models aim to mimic aspects of human diseases, allowing for the assessment of a compound's effects within a complex biological system. The success rate of translating findings from animal models to clinical trials can be low, highlighting the challenges in accurately replicating human conditions in animal systems wellbeingintlstudiesrepository.org. Despite these limitations, animal models remain an important source of in vivo information in drug discovery wellbeingintlstudiesrepository.orgnih.gov.

Animal models are widely used in the preclinical evaluation of treatments for parasitic diseases and inflammatory conditions f1000research.commdpi.comnih.gov. Various animal models have been developed to study the efficacy of compounds against parasitic infections, such as malaria (using Plasmodium berghei in mice) and Chagas disease f1000research.comresearchgate.net. Similarly, numerous animal models exist for evaluating anti-inflammatory activity, including models of acute and chronic inflammation induced by various agents like carrageenan or complete Freund's adjuvant mdpi.comnih.govpharmaron.comijpras.comnih.gov.

Efficacy Evaluation in Relevant Disease Models (e.g., parasitic infections, inflammation)

While the provided search results discuss the efficacy of artemisinin and its derivatives in animal models of parasitic infections, specific detailed findings on the efficacy of artemisininic aldehyde itself in such models are not prominently featured. Studies have shown that artemisinin-derived dimers, for instance, can exhibit significant antimalarial efficacy in mice infected with Plasmodium berghei, demonstrating improved activity compared to monomers researchgate.netresearchgate.net. Some dimers have shown 100% suppression of parasitemia and increased survival time in orally administered studies in mice researchgate.net.

Regarding inflammation, the search results describe various animal models used to evaluate anti-inflammatory agents. These models assess parameters such as edema, inflammatory cell infiltration, and the release of inflammatory mediators mdpi.comnih.govijpras.com. While other aldehydes and natural products have been investigated for their anti-inflammatory properties in animal models, direct evidence of artemisininic aldehyde's efficacy in these specific models is not detailed in the provided snippets mdpi.comresearchgate.netju.edu.jo.

Pharmacodynamic Markers in Animal Studies

Pharmacodynamic (PD) markers are used in animal studies to quantify the biological effects of a compound and understand its mechanism of action in vivo. These markers can include measures of parasite load in infectious disease models or levels of inflammatory cytokines and other mediators in inflammation models nih.gov. Characterizing the in vivo pharmacodynamic activity of compounds is essential for understanding their potential clinical efficacy acs.org.

In the context of parasitic infections, a key pharmacodynamic marker is the reduction in parasitemia f1000research.comresearchgate.net. For example, studies on artemisinin derivatives in mice infected with Plasmodium berghei have measured the suppression of parasite levels in the blood researchgate.net. In inflammation models, pharmacodynamic markers often involve assessing the reduction in edema, inflammatory cell accumulation, or the modulation of cytokine production mdpi.comnih.govijpras.com.

While the search results emphasize the importance of evaluating pharmacodynamic markers in preclinical in vivo studies and discuss markers used for related compounds or in general disease models, specific data on pharmacodynamic markers modulated by artemisininic aldehyde in animal models for parasitic infections or inflammation are not explicitly provided. Studies on artemisinin and its derivatives have explored pharmacokinetic behaviors to understand their pharmacodynamic activity, highlighting the link between exposure and response acs.org.

Data on the specific efficacy of artemisininic aldehyde in animal models from the provided search results is limited. However, the principles and methods used in preclinical in vivo studies for related compounds and diseases are well-described.

Table 1: Examples of Efficacy Evaluation in Animal Models (Based on Related Compounds/General Models)

| Disease Model | Animal Species | Efficacy Measure(s) | Relevant Compound/Treatment Discussed | Source Index |

| Malaria | Mice | Suppression of parasitemia, Survival time | Artemisinin-derived dimers | researchgate.net |

| Chagas Disease | Animal Models | Parasite clearance | Various anti-parasitic compounds | f1000research.com |

| Inflammation (Acute) | Rodents | Edema reduction, Inflammatory mediators | Various anti-inflammatory agents | mdpi.comnih.govijpras.com |

| Inflammation (Chronic) | Rats | Reduction in inflammatory response | Clinically effective analgesics | nih.gov |

Table 2: Examples of Pharmacodynamic Markers in Animal Studies (Based on Related Compounds/General Models)

| Disease Model | Pharmacodynamic Marker(s) | Relevant Compound/Treatment Discussed | Source Index |

| Malaria | Parasitemia levels | Artemisinin, Derivatives | researchgate.netacs.org |

| Inflammation | Cytokine levels, Inflammatory cell infiltration, Edema | Various anti-inflammatory agents | mdpi.comnih.govijpras.com |

| General Drug Discovery | Relationship between exposure and pharmacological response | Drug candidates | nih.gov |

Analytical Methodologies for Artemisinic Aldehyde Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying artemisinic aldehyde from complex biological and chemical mixtures. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Ultra-High Performance Liquid Chromatography (UHPLC) are routinely utilized, each offering distinct advantages in terms of sensitivity, resolution, and throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the volatile and semi-volatile compounds present in extracts of Artemisia annua or in engineered microbial systems. polimi.it It is particularly useful for identifying intermediates in the artemisinin (B1665778) biosynthetic pathway, including artemisinic aldehyde. wur.nl In a typical GC-MS analysis, the sample extract is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, generating a unique mass spectrum that acts as a chemical fingerprint for identification.

Researchers have successfully used GC-MS to monitor the biotransformation of artemisinic aldehyde. For instance, in studies involving engineered Saccharomyces cerevisiae, GC-MS analysis can clearly distinguish artemisinic aldehyde from its oxidation product, artemisinic acid. researchgate.net This allows for the assessment of enzyme activity, such as that of CYP71AV1, which catalyzes this oxidation step. researchgate.net The technique's ability to separate and identify multiple pathway intermediates simultaneously, such as artemisinic alcohol, artemisinic aldehyde, and their dihydro- derivatives, makes it invaluable for metabolic profiling. wur.nl

Table 1: Application of GC-MS in Artemisinic Aldehyde-Related Research

| Application | Sample Matrix | Key Findings | Reference |

|---|---|---|---|

| Monitoring Biotransformation | Engineered Saccharomyces cerevisiae | Confirmed the oxidation of artemisinic aldehyde to artemisinic acid by recombinant CYP71AV1. | researchgate.net |

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used methods for the analysis of artemisinin and its precursors. nih.govnih.gov These techniques separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. UHPLC, utilizing smaller particle sizes in the column, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

For the analysis of artemisinic aldehyde, these methods are often coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (Q-TOF). nih.govresearchgate.net A UPLC-Q-TOF-MS/MS method has been established for the simultaneous determination of artemisinic aldehyde along with six other related compounds in A. annua. researchgate.net This approach provides high accuracy, sensitivity, and efficiency, making it suitable for the quality control of plant materials and for studying the distribution of these compounds in different plant tissues. researchgate.net For instance, such analyses have revealed that artemisinic aldehyde is typically found in the leaves but not in the roots of the plant. researchgate.net

Table 2: UHPLC Method Parameters for Artemisinic Aldehyde Analysis

| Parameter | Condition |

|---|---|

| Column | Eclipse Plus RRHD C18 (2.1 mm × 50 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with (A) 0.1% formic acid-5 mmol·L⁻¹ ammonium (B1175870) formate (B1220265) and (B) methanol (B129727) |

| Flow Rate | 0.6 mL·min⁻¹ |

| Column Temperature | 40 °C |

| Detection | Triple Quadrupole Tandem Mass Spectrometry (QQQ-MS/MS) in MRM mode |

| Ion Source | Atmospheric Pressure Chemical Ionization (APCI), positive ion mode |

Data sourced from a study on the simultaneous determination of seven artemisinin-related compounds. researchgate.net

The reduction of the C11-C13 double bond in artemisinic aldehyde yields dihydroartemisinic aldehyde (DHAal), creating a new stereocenter at the C11 position. wur.nl This results in two diastereomers, (11R)-DHAal and (11S)-DHAal. Controlling the stereochemistry at this position is crucial in the semi-synthesis of artemisinin, as only the (11R)-isomer leads to the desired product.

Chiral chromatography is essential for separating and quantifying these diastereomers to assess the stereoselectivity of synthetic or biosynthetic reactions. While direct chiral HPLC is an option, a notable study utilized Supercritical Fluid Chromatography (SFC) with a chiral stationary phase for this purpose. acs.org SFC is a form of normal-phase chromatography that uses a supercritical fluid, such as carbon dioxide, as the mobile phase, often leading to faster and more efficient separations than HPLC for chiral compounds. This method was employed to determine the diastereomeric ratio of DHAal after a crystallization-induced diastereomer transformation (CIDT) process, which was developed to enrich the desired (11R)-isomer. acs.orgacs.org The analysis confirmed the successful enrichment of (11R)-DHAal from a starting ratio of 65:35 to a final ratio of 95:5. acs.org

Spectroscopic and Spectrometric Characterization Methods

While chromatography separates the components of a mixture, spectroscopy and spectrometry are used to determine their precise chemical structures and confirm their identities. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it a definitive method for structural elucidation. Although obtaining a full NMR dataset for a transient intermediate like artemisinic aldehyde can be challenging, it is crucial for characterizing its more stable derivatives.

For example, in the development of a method to separate dihydroartemisinic aldehyde (DHAal) diastereomers, NMR was used extensively to confirm the structure of the resulting naphthoxazine derivatives. acs.org One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments, such as the Nuclear Overhauser Effect (NOE) spectroscopy, were performed. NOE experiments were critical in establishing the relative stereochemistry of the newly formed chiral centers in the naphthoxazine ring, confirming that the hydrogen atoms were in a trans relationship. acs.org This level of structural detail is unattainable with most other analytical techniques and is vital for confirming reaction outcomes and understanding stereochemical control.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of a molecule, typically to four or five decimal places. alevelchemistry.co.uk This precision allows for the unambiguous determination of a compound's elemental formula, distinguishing it from other compounds that may have the same nominal mass. Techniques like UPLC coupled with Quadrupole Time-of-Flight (UPLC-Q-TOF-MS) are used to acquire HRMS data for artemisinin precursors. nih.gov For artemisinic aldehyde (C₁₅H₂₂O), the theoretical accurate mass is 218.1671 g/mol , a value that has been experimentally confirmed in metabolomic studies of A. annua. nih.gov

Beyond accurate mass, HRMS coupled with tandem MS (MS/MS) is used for fragmentation analysis, which helps to piece together the structure of a molecule. The fragmentation pattern of an ion is characteristic of its structure. While a specific fragmentation pattern for artemisinic aldehyde is not extensively detailed, analysis of related compounds like dihydroartemisinic acid provides a clear example of this process. researchgate.net In a typical fragmentation of an aldehyde, common losses include the hydrogen radical (M-1) and the formyl radical (M-29, loss of CHO). miamioh.edu This fragmentation data, combined with the accurate mass of the parent ion and its fragments, provides a high degree of confidence in the identification of artemisinic aldehyde and its derivatives in complex samples. rsc.org

Table 3: Accurate Mass Data for Artemisinic Aldehyde

| Compound | Molecular Formula | Theoretical Mass (m/z) | Observed Mass (m/z) [M+H]⁺ | Reference |

|---|

Method Validation and Quality Control in Research Applications

The reliability and reproducibility of research involving artemisinic aldehyde depend critically on robust analytical methodologies. Method validation and stringent quality control (QC) are essential to ensure that the data generated are accurate, precise, and fit for purpose. The availability of commercial reference standards for artemisinic aldehyde is fundamental to these processes. nih.govcore.ac.ukresearchgate.net These standards, often supplied with detailed characterization data that complies with regulatory guidelines, serve as the benchmark for analytical method development (AMV), validation, and routine quality control applications. nih.govcore.ac.uk

Method validation for artemisinic aldehyde quantification involves systematically evaluating a set of analytical performance characteristics to confirm that the method is suitable for its intended use. Key validation parameters, typically assessed in accordance with international guidelines (e.g., ICH), are crucial for ensuring the integrity of research findings. The use of certified reference standards allows for traceability to pharmacopeial standards (like USP or EP), providing a higher level of quality assurance. nih.govcore.ac.uk

A summary of essential method validation parameters is provided in the table below.

| Parameter | Description | Importance in Artemisinic Aldehyde Research |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | Ensures that the analytical signal corresponds only to artemisinic aldehyde and not to structurally similar precursors (e.g., artemisinic alcohol) or downstream products (e.g., artemisinic acid), which are often present in the same sample matrix. frontiersin.orgcdnsciencepub.com |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. | Establishes the concentration range over which the method is accurate, which is vital for quantifying artemisinic aldehyde in diverse samples, from engineered microbes to plant extracts. |

| Range | The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defines the operational boundaries of the method, ensuring reliable quantification whether artemisinic aldehyde is a major product or a trace-level intermediate. |

| Accuracy | The closeness of test results obtained by the method to the true value. | Confirms that the measured amount of artemisinic aldehyde reflects the actual amount present, preventing systematic errors in yield calculations or metabolic flux analysis. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability, intermediate precision, and reproducibility. | Guarantees that the method produces consistent results over time and between different analysts or laboratories, which is critical for comparing data from different experimental batches or studies. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determines the method's ability to detect trace amounts of artemisinic aldehyde, which is important for identifying pathway leaks or low-level accumulation. |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Defines the lowest concentration at which reliable quantitative measurements can be made, essential for studies where artemisinic aldehyde is a minor component. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | Provides an indication of its reliability during normal usage and ensures that minor variations in pH, mobile phase composition, or temperature do not lead to significant deviations in results. |

In practice, quality control involves the routine use of these validated methods, alongside system suitability tests and the analysis of QC samples (blanks, standards, and spiked matrices) in each analytical run. For instance, in transcriptome analysis of Artemisia annua, quality control tools are used to assess the quality of sequence reads before further bioinformatics analysis. frontiersin.org This principle of upfront quality assessment is universal and is applied to all analytical measurements to ensure the validity of the final reported data.

Bioanalytical Method Development for In Vitro and Animal Studies

The development of sensitive and specific bioanalytical methods is crucial for studying the role of artemisinic aldehyde in various biological systems, from plant and microbial cultures (in vitro) to pharmacokinetic assessments in animal models.

In Vitro Studies

Bioanalytical methods are frequently developed to quantify artemisinic aldehyde and its related metabolites in plant tissues, engineered microbial cultures, and enzymatic assays.

Plant Systems: In studies of Artemisia annua, methods are required to quantify artemisinic aldehyde in complex plant extracts. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a common technique. google.com For example, a method to compare high- and low-artemisinin-producing plant genotypes involved sample preparation where lyophilized leaf tissues were ground and extracted with methanol using ultrasonication. google.com Subsequent analysis by UPLC-Triple Quadrupole-Mass Spectrometry (UPLC-QQQ-MS/MS) allowed for the precise quantification of artemisinic aldehyde alongside other pathway intermediates like artemisitene (B1248809) and dihydroartemisinic acid. google.com High-Performance Liquid Chromatography (HPLC) is also widely used for analyzing pathway metabolites in transgenic plant studies. science.govmdpi.com

Microbial Systems: In synthetic biology, engineered yeast is used to produce artemisinin precursors. mdpi.com The development of analytical methods to quantify intermediates like artemisinic aldehyde in the fermentation broth is essential for monitoring pathway efficiency and identifying metabolic bottlenecks. mdpi.com Improving the fermentation process to achieve high yields of artemisinic acid (up to 25 g/L) relied on such analytical monitoring to optimize the expression of pathway genes and reduce the accumulation of undesired intermediates like artemisinic aldehyde. mdpi.com

Enzymatic Assays: To characterize the function of specific enzymes in the artemisinin biosynthetic pathway, in vitro assays are performed. For instance, the activity of the Aldh1 enzyme was tested using artemisinic aldehyde as a substrate. cdnsciencepub.com The reaction products were then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the NADP-dependent formation of artemisinic acid, thereby elucidating the enzyme's specific function. cdnsciencepub.com

Animal Studies

While direct pharmacokinetic studies on artemisinic aldehyde are not widely published, the methodologies developed for its parent drug, artemisinin, and related derivatives in animal and human plasma are directly applicable. These studies are vital for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of a compound. The standard platform for this work is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

A key challenge in analyzing artemisinin-related compounds in blood is their potential instability in the biological matrix. For compounds with an endoperoxide bridge, the iron (Fe²⁺) in hemoglobin can cause degradation, a problem that required the development of specific blood stabilization techniques using agents like potassium dichromate and deferoxamine. nih.gov While artemisinic aldehyde lacks this bridge, careful evaluation of its stability in plasma and whole blood during method development is a critical step.

The development of a bioanalytical method for artemisinic aldehyde in plasma for animal studies would typically involve:

Sample Preparation: Liquid-liquid extraction or solid-phase extraction to isolate the analyte from plasma proteins and other interfering substances. For example, a method for dihydroartemisinin (B1670584) (DHA) in plasma used liquid-liquid extraction with a dichloromethane (B109758) and tert-methyl butyl ether mixture. nih.gov

Chromatography: A UPLC or HPLC system to separate artemisinic aldehyde from other metabolites.

Detection: A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode to provide sensitive and highly selective detection.

Validation: A full validation according to regulatory standards, assessing parameters like accuracy, precision, linearity, recovery, and matrix effects, as demonstrated for DHA in human plasma. nih.gov

The table below outlines typical parameters for a bioanalytical LC-MS/MS method for a related compound, illustrating the level of detail required for pharmacokinetic analysis in animal studies.

| Parameter | Example Specification (based on Dihydroartemisinin analysis) |

| Instrumentation | UPLC system coupled to a Tandem Mass Spectrometer (e.g., LTQ Orbitrap) nih.gov |

| Biological Matrix | Plasma (Human, Rat) nih.govresearchgate.net |

| Internal Standard | A structurally similar compound (e.g., Artemisinin) nih.gov |

| Extraction Method | Liquid-Liquid Extraction nih.gov |

| Linear Range | 0.01–2.0 µg/mL in plasma nih.gov |

| Recovery | >90% nih.gov |

| Application | Pharmacokinetic studies researchgate.net |

Such a validated method would enable the accurate measurement of artemisinic aldehyde concentrations in plasma over time following administration to an animal, which is essential for evaluating its potential as a therapeutic agent or understanding its metabolic fate.

Metabolism and Pharmacokinetics of Artemisinic Aldehyde Preclinical / Animal Models Only

In Vitro Metabolic Stability and Biotransformation Studies (e.g., liver microsomes, hepatocytes)

In vitro studies using liver microsomes and hepatocytes from various animal species are fundamental in assessing the metabolic stability and identifying the biotransformation pathways of drug candidates and related compounds. These systems mimic the enzymatic environment of the liver, the primary organ for drug metabolism.

Metabolic stability testing with liver microsomes from different species, such as human, mouse, rat, and dog, is routinely employed to evaluate how quickly a compound is metabolized rroij.comsrce.hr. Hepatocytes, containing intact cell membranes and a broader range of enzymes, offer a more physiologically relevant model for predicting hepatic clearance srce.hr. Combining studies with both microsomes and hepatocytes can provide a more comprehensive understanding of a compound's metabolic fate srce.hr.

Identification of Phase I and Phase II Metabolites

The biotransformation of compounds typically involves Phase I and Phase II metabolic reactions. Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions involve the conjugation of the compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to facilitate excretion.

While direct studies specifically detailing the Phase I and Phase II metabolites of artemisinin (B1665778) aldehyde in isolation in animal models are limited in the provided search results, research on the related compound artemisinin and its derivatives offers some insights into potential metabolic pathways. Studies on artemisinin and dihydroartemisinin (B1670584) in rat liver microsomal incubates, urine, bile, and plasma have identified numerous Phase I and Phase II metabolites nih.gov. Phase I metabolites of artemisinin included hydroxylated and deoxyl products nih.gov. These Phase I metabolites subsequently undergo Phase II glucuronidation processes nih.gov. Dihydroartemisinin, a major metabolite of artemisinin derivatives, is primarily inactivated through glucuronidation by UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 and UGT2B7, leading to the formation of inactive metabolites tandfonline.com. These glucuronidated conjugates are then typically excreted via the biliary route tandfonline.com.

Given that artemisinin aldehyde is a precursor in the biosynthesis of artemisinin and dihydroartemisinin, it is plausible that similar metabolic transformations, including oxidation and subsequent conjugation, could occur. However, specific experimental data on the metabolites of exogenously administered artemisinin aldehyde in animal in vitro systems are needed for definitive identification.

Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450s, other Aldehyde Dehydrogenases)

Cytochrome P450 enzymes are major players in Phase I metabolism. Studies on the metabolism of artemisinin itself in human liver microsomes suggest that CYP2B6 is primarily involved, with secondary contributions from CYP3A4 and potentially CYP2A6 pharmgkb.orgresearchgate.net. Artemisinin has also been shown to induce CYP2B6 and CYP3A4 activity in rats and humans nih.govnih.gov.

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the oxidation of aldehydes to carboxylic acids. In the context of artemisinin biosynthesis in Artemisia annua, an aldehyde dehydrogenase homologue, ALDH1, has been identified and shown to catalyze the NAD(P)-dependent oxidation of artemisinin aldehyde and dihydroartemisinin aldehyde cdnsciencepub.com. This suggests a potential role for aldehyde dehydrogenases in the metabolism of artemisinin aldehyde in biological systems, although the specific contribution of mammalian ALDHs to the metabolism of exogenously administered artemisinin aldehyde in animal models requires further investigation. Aldehyde oxidases (AOXs), structurally related to xanthine (B1682287) oxidase, are another class of cytosolic enzymes that oxidize aldehydes to carboxylic acids and are involved in the metabolism of various xenobiotics researchgate.netfrontiersin.org. The relevance of AOXs in drug metabolism has gained attention, particularly due to their role in the bioconversion of some drug candidates researchgate.net. Differences in AOX activity and isoforms between humans and rodents highlight the importance of species selection in preclinical studies involving compounds that may be AOX substrates researchgate.net.

Pharmacokinetic Profiling in Animal Models

Pharmacokinetic studies in animal models are essential for understanding how a compound is absorbed, distributed, metabolized, and eliminated in vivo. These studies provide critical data on the systemic exposure and disposition of the compound.

Absorption, Distribution, and Elimination Characteristics

Pharmacokinetic properties, including absorption, distribution, and elimination, determine the concentration of a compound in the body over time. Studies in mice have investigated the pharmacokinetic properties of various artemisinin derivatives following intravenous and oral administration nih.gov. While these studies focus on derivatives rather than artemisinin aldehyde itself, they provide insights into the general behavior of related compounds in animal systems. For instance, artemether (B1667619) is rapidly metabolized to dihydroartemisinin and eliminated in mice nih.govresearchgate.net. Artemisinin and its derivatives generally exhibit poor solubility and low oral bioavailability, coupled with high first-pass metabolism researchgate.netwikipedia.org.

Elimination of artemisinin metabolites in rats and mice has been shown to involve biliary excretion nih.gov. Studies with radiolabeled dihydroartemisinin in rats indicated that very little unchanged drug is eliminated by direct renal excretion, with extensive metabolism occurring nih.gov.

Tissue Distribution and Clearance Studies

Tissue distribution studies investigate the concentration of a compound in various tissues and organs over time. Clearance refers to the volume of plasma cleared of the compound per unit of time.

Studies on the tissue distribution of artemisinin or dihydroartemisinin in rats have been conducted, with tissues harvested at various time points and analyzed for the presence of the compound and its metabolites nih.govresearchgate.netacs.org. For example, a study using radiolabeled dihydroartemisinin in male rats provided data on tissue distribution nih.gov. Peak concentrations of radiolabeled dihydroartemisinin equivalents were observed in plasma shortly after administration, with extensive metabolism indicated by the significantly lower area under the curve (AUC) for unchanged dihydroartemisinin compared to total radioactivity nih.gov. Calculated clearance values for radioactivity and unchanged dihydroartemisinin in plasma were also reported nih.gov.

While specific data on the tissue distribution and clearance of artemisinin aldehyde in animal models are not prominently detailed in the provided search results, the studies on related artemisinin compounds highlight the methodologies and the importance of these investigations in understanding the disposition of such lipophilic sesquiterpenes. The rapid metabolism and elimination observed for artemisinin derivatives suggest that artemisinin aldehyde, if administered systemically, would likely undergo rapid biotransformation and subsequent clearance.

Pharmacokinetic Parameters in Animal Models (Examples for related Artemisinins)

While direct data for artemisinin aldehyde is not available, the following table presents pharmacokinetic parameters for related artemisinin derivatives in animal models, illustrating the type of data obtained in such studies.

| Compound | Species | Route | Cmax (ng/ml) | Tmax (hrs) | AUC (ng·h/ml) | T1/2α (hrs) | T1/2β (hrs) | VDss (L) | CL (ml/min/kg) |

| Artemether | Mouse | i.v. | - | - | - | - | - | - | 119.7 |

| Dihydroartemisinin | Rat (radiolabeled) | i.v. | 1999 | 0.017 | 933 | - | - | 1.658 | 3350.02 |

| Artesunate | Pig | i.v. | - | - | - | 0.3 | - | 1.85 | 93 |

In Vitro Metabolic Stability Data (Examples for related Artemisinins)

Metabolic stability is often assessed by incubating the compound with liver microsomes and determining the half-life (t1/2) or the percentage of parent compound remaining after a certain incubation time.

| Compound | Microsomes Source | Incubation Time | % Parent Remaining / t1/2 | Intrinsic Clearance (µL/min/mg protein) |

| Artemether | Mouse Liver | 17.4 min (t1/2) | - | 855.0 |

| Artemether | Human Liver | - | Low stability | High |

| Artemisinin | Rat Liver | - | Faster disappearance rate (after pretreatment) nih.gov | 8-fold higher (after pretreatment) nih.gov |

Computational and Theoretical Studies of Artemisinic Aldehyde

Molecular Docking and Dynamics Simulations for Enzyme-Substrate/Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as artemisinic aldehyde, and a protein target. Docking predicts the preferred binding orientation and affinity of the ligand to the enzyme's active site, while MD simulations provide insights into the dynamic stability and conformational changes of the ligand-protein complex over time.

Research has employed these methods to study the interactions of artemisinic aldehyde with various enzymes. In the context of its own biosynthesis, artemisinic aldehyde is a key intermediate. nih.gov It serves as a substrate for two competing enzymes: artemisinic aldehyde dehydrogenase (ALDH1), which oxidizes it to artemisinic acid, and artemisinic aldehyde Δ11(13) reductase (DBR2), which reduces it to dihydroartemisinic aldehyde. nih.gov Molecular docking studies have been used to understand the substrate preferences of these enzymes. For instance, homology modeling and docking of ALDH1 have been performed to investigate its active site and guide protein engineering strategies aimed at improving the production of dihydroartemisinic acid, the direct precursor to artemisinin (B1665778). frontiersin.org

In one study, molecular docking revealed that artemisinic acid interacted with key amino acid residues (P26, F69, Q101, W103, H180, Y185, and R232) in the active pocket of dihydroartemisinic acid dehydrogenase (AaDHAADH), an enzyme that catalyzes the conversion between artemisinic acid and dihydroartemisinic acid. nih.gov Understanding these specific interactions is crucial for enzyme engineering to enhance the biosynthetic pathways. nih.gov

Beyond its role in biosynthesis, the interactions of artemisinic aldehyde with other protein targets have been explored. For example, in silico studies investigated its potential as an antiviral agent against SARS-CoV-2. Molecular docking simulations showed that artemisinic aldehyde could bind to the main protease (Mpro) of the virus. mdpi.com The aldehyde was found to form a conventional hydrogen bond with the Cys145 residue in the Mpro active site. mdpi.com Subsequent MD simulations on the related compound artemisinin complexed with Mpro demonstrated the stability of such interactions over a 100-nanosecond timeframe, supporting the potential of the artemisinin scaffold to interact with this viral target. nih.gov

Table 1: Examples of Molecular Docking Studies with Artemisinic Aldehyde and Related Compounds This table is interactive. You can sort and filter the data.

| Ligand | Protein Target | Key Interacting Residues | Binding Affinity (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|---|

| Artemisinic Aldehyde | SARS-CoV-2 Mpro | Cys145 | -5.2 to -8.1 (range for derivatives) | Molecular Docking | mdpi.com |

| Artemisinic Acid | AaDHAADH | P26, F69, Q101, W103, H180, Y185, R232 | Not Specified | Molecular Docking | nih.gov |

| Artemisinin | SARS-CoV-2 Mpro | Glu166, Cys145 | -5.2 to -8.1 (range for derivatives) | Molecular Docking, MD Simulation | nih.gov |

| Artemisinin | GSK3β | ASP200, CYS199, LEU188 | -8.6 | Virtual Screening, MD Simulation | mdpi.com |

Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for studying the electronic structure, reactivity, and thermodynamic properties of molecules. mdpi.comniscpr.res.in These methods can elucidate reaction mechanisms, predict molecular geometries, and calculate various chemical descriptors that govern a molecule's behavior.

For the artemisinin family, DFT studies have been crucial in understanding the mechanism of action, which is believed to involve the iron-mediated cleavage of the endoperoxide bridge. nih.gov DFT calculations have been used to investigate the stability of various radical intermediates that are formed during this process. nih.gov Studies using the B3LYP functional, for example, have shown that carbon-centered radicals are more stable than oxygen-centered ones, providing insight into the subsequent reactions that lead to parasite death. nih.gov

While specific DFT studies focusing exclusively on artemisinic aldehyde are less common, the principles and findings from studies on artemisinin and its precursors are highly relevant. For instance, quantum chemical methods have been applied to study the geometrical parameters and chemical reactivity descriptors of artemisinin and its analogues. nih.gov The B3LYP/6-31G** level of theory has been identified as effective for these systems. nih.gov Such calculations can determine properties like the distribution of electron density, which is visualized through molecular electrostatic potential maps, revealing sites susceptible to electrophilic or nucleophilic attack. researchgate.net